molecular formula C17H24N2O3S B5261668 N-heptyl-8-methoxyquinoline-5-sulfonamide

N-heptyl-8-methoxyquinoline-5-sulfonamide

Cat. No.: B5261668
M. Wt: 336.5 g/mol
InChI Key: AXUHRNRTIMFGCJ-UHFFFAOYSA-N
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Description

N-heptyl-8-methoxyquinoline-5-sulfonamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name

N-heptyl-8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-4-5-6-7-13-19-23(20,21)16-11-10-15(22-2)17-14(16)9-8-12-18-17/h8-12,19H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUHRNRTIMFGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-8-methoxyquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with heptylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 8-methoxyquinoline-5-sulfonyl chloride and heptylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 8-methoxyquinoline-5-sulfonyl chloride is dissolved in the solvent, and heptylamine is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-8-methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline-5-sulfonamide: Known for its antimicrobial activity.

    8-methoxyquinoline-5-sulfonamide: Similar structure but lacks the heptyl group.

    Quinoline-5-sulfonamide derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

N-heptyl-8-methoxyquinoline-5-sulfonamide is unique due to the presence of the heptyl group, which enhances its lipophilicity and potentially improves its biological activity compared to other quinoline derivatives .

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